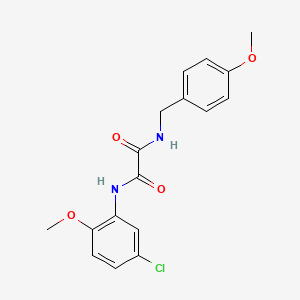
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide, also known as EHPQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHPQ is a synthetic compound that belongs to the quinolinecarboxamide family and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects
Studies have shown that 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide exhibits anti-cancer and anti-inflammatory effects in vitro. 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has also been shown to reduce the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for extended periods without significant degradation. However, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous-based experiments. It is also relatively expensive compared to other compounds used in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide. One potential direction is to further investigate its anti-cancer and anti-inflammatory properties in vivo. Another potential direction is to study its potential applications in organic electronics, specifically as a charge-transporting material in organic light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide and its potential applications in other fields such as material science and medicinal chemistry.
Conclusion
In conclusion, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects, and its potential applications in medicinal chemistry, material science, and organic electronics. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-ethylhexylamine in the presence of acetic acid. The resulting intermediate is then subjected to a reaction with 4-chloroquinoline-2-carbonyl chloride to yield 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential anti-cancer and anti-inflammatory properties. In material science, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential application as a hole-transporting material in organic solar cells. In organic electronics, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential application as a charge-transporting material in organic light-emitting diodes.
Propiedades
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-5-7-10-18(6-2)17-27-26(29)22-16-24(28-23-12-9-8-11-20(22)23)21-14-13-19(30-3)15-25(21)31-4/h8-9,11-16,18H,5-7,10,17H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNGKTRNBSMSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)

![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)

![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)


